molecular formula C16H12F6 B1350187 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane CAS No. 287172-66-1

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

Cat. No. B1350187
CAS RN: 287172-66-1
M. Wt: 318.26 g/mol
InChI Key: OBMDBKNYJGWWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane (BFTE) is a perfluorinated compound that has been studied extensively for its various scientific applications. It is a colorless, odorless, and non-flammable liquid with a low boiling point and a high vapor pressure. It is a highly fluorinated compound that is insoluble in water and is stable under normal laboratory conditions. BFTE has been used in a wide range of applications, such as a solvent for organic synthesis, a surfactant, and a fuel additive.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “1,2-Bis[2’-(trifluoromethyl)phenyl]ethane”, has been found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group exhibits numerous pharmacological activities, making it a valuable component in drug development .

Asymmetric Reduction

The compound has been used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process has potential applications in the production of enantiomerically enriched intermediates .

Suzuki-Coupling Reactions

“1,2-Bis[2’-(trifluoromethyl)phenyl]ethane” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This is a key process in the synthesis of various organic compounds .

Synthesis of Low Band Gap Polymers

The compound has been used in the synthesis of low band gap D–A structured conjugated polymers . These polymers have potential applications in the field of electronics .

Synthesis of Potential Antagonists

“1,2-Bis[2’-(trifluoromethyl)phenyl]ethane” has been used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Synthesis of Fluorine-Containing Compounds

The compound can be used in the synthesis of fluorine-containing compounds, which significantly affect pharmaceutical growth . These compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

properties

IUPAC Name

1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDBKNYJGWWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378294
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

CAS RN

287172-66-1
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.